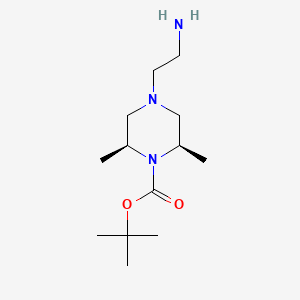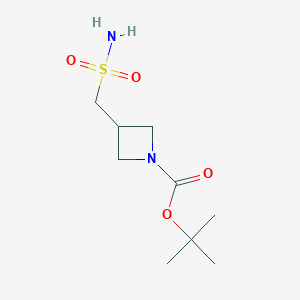
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is a stereoisomer of a hexose sugar derivative. This compound is characterized by its five hydroxyl groups and an aldehyde group, making it a polyhydroxy aldehyde. The presence of isotopic carbon-13 labeling at positions 1 and 2 makes it useful in various scientific studies, particularly in metabolic and structural analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexose sugar, such as glucose.
Isotopic Labeling: Carbon-13 isotopes are introduced at specific positions using labeled precursors.
Oxidation: The primary alcohol group at the anomeric carbon is oxidized to form the aldehyde group.
Purification: The compound is purified using chromatographic techniques to ensure the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as fermentation using genetically modified microorganisms that incorporate carbon-13 isotopes into the sugar backbone. This method ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.
Reduction: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanol.
Substitution: Various ethers or esters depending on the substituent.
Applications De Recherche Scientifique
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is used in several scientific research fields:
Chemistry: Used as a labeled standard in NMR spectroscopy to study molecular structures.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Investigated for its potential role in understanding diseases related to carbohydrate metabolism, such as diabetes.
Industry: Utilized in the production of labeled compounds for research and development.
Mécanisme D'action
The compound exerts its effects primarily through its interactions with enzymes involved in carbohydrate metabolism. The isotopic labeling allows researchers to track the compound’s incorporation and transformation within biological systems, providing insights into metabolic pathways and enzyme mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose: A common hexose sugar with similar hydroxyl and aldehyde groups but without isotopic labeling.
Galactose: Another hexose sugar with a different stereochemistry.
Mannose: A hexose sugar with a different arrangement of hydroxyl groups.
Uniqueness
The uniqueness of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal lies in its specific stereochemistry and isotopic labeling, which make it a valuable tool for detailed structural and metabolic studies.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,3+1 |
Clé InChI |
GZCGUPFRVQAUEE-KEORKCHZSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)





![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)

